molecular formula C10H22Cl2N2O B3107080 N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride CAS No. 1609400-92-1

N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride

Cat. No. B3107080
CAS RN: 1609400-92-1
M. Wt: 257.20
InChI Key: PTDJYJROJVDULO-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The “N-(sec-butyl)” part suggests that a secondary butyl group is attached to the nitrogen atom of the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a piperidine ring (a six-membered ring with one nitrogen atom), with a secondary butyl group and a carboxamide group attached to the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could vary widely depending on the conditions and reagents used. For instance, the piperidine ring could undergo reactions like N-alkylation, ring-opening, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and others .

Scientific Research Applications

Applications in Synthesis and Environmental Science

  • Synthesis of N-Heterocycles via Sulfinimines : Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology offers access to diverse piperidines, pyrrolidines, and azetidines, crucial for natural products and therapeutic compounds (R. Philip et al., 2020).

  • Nanofiltration Membranes in Environmental Applications : Piperazine-based nanofiltration membranes with crumpled polyamide layers have been recognized for their potential in improving membrane separation performance. These membranes are applied in water softening, purification, and wastewater treatment, highlighting the environmental applications of piperazine derivatives (Senlin Shao et al., 2022).

Pharmacological Applications

  • Neuroprotective Potential : The neuroprotective effects of 3-N-Butylphthalide, a compound related to the piperidine family, have been explored for the treatment of ischemic stroke and neurodegenerative diseases. This review discusses its mechanisms, including actions on oxidative stress and mitochondrial dysfunction, and its clinical applications in China (I. Abdoulaye & Yijing Guo, 2016).

  • Metabolism of Arylpiperazine Derivatives : Arylpiperazine derivatives, used for treating depression and anxiety, undergo extensive metabolism including N-dealkylation to form 1-aryl-piperazines. This review explores the disposition, metabolism, and the pharmacological significance of these metabolites (S. Caccia, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Piperidine derivatives are known to exhibit a wide range of biological activities .

properties

IUPAC Name

N-butan-2-ylpiperidine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-3-8(2)12-10(13)9-4-6-11-7-5-9;;/h8-9,11H,3-7H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDJYJROJVDULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride
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N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride
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N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride
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N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride
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N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride
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N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride

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